![molecular formula C5H10N2 B048524 2-Ethyl-2-imidazoline CAS No. 111547-87-6](/img/structure/B48524.png)
2-Ethyl-2-imidazoline
Overview
Description
2-Ethyl-2-imidazoline is a compound with the molecular formula C5H10N2 . It is also known by other names such as 2-Ethyl-4,5-dihydro-1H-imidazole and 2-Aethyl-imidazolin . It is used as an intermediate in the synthesis of organic molecules .
Synthesis Analysis
Imidazoline compounds, including 2-Ethyl-2-imidazoline, are synthesized using various methods. Recent advances in the synthesis of imidazoline scaffolds have been highlighted in several studies . Both modification of previously established methods and the development of new methods are carried out significantly .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-imidazoline includes a pendant group, an imidazoline head group, and a hydrocarbon tail . The IUPAC name for this compound is 2-ethyl-4,5-dihydro-1H-imidazole . The molecular weight of 2-Ethyl-2-imidazoline is 98.15 g/mol .Chemical Reactions Analysis
Imidazoline compounds are used as intermediates in the synthesis of various organic molecules . They are also widely utilized as organocatalysts to synthesize various natural and synthetic organic compounds .Physical And Chemical Properties Analysis
2-Ethyl-2-imidazoline has a molecular weight of 98.15 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 98.084398327 g/mol .Scientific Research Applications
It is useful for its rapid preparation, high yields, and capability for large-scale reactions (Mirkhani, Moghadam, Tangestaninejad, & Kargar, 2006).
Derivatives of 2-Ethyl-2-imidazoline are potential inhibitors of human monoamine oxidase (MAO) A and B, making them useful for treating neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease (Shetnev et al., 2019).
It selectively affects alpha- and beta-adrenergic receptors (Hamada et al., 1985).
As a corrosion inhibitor for mild steel in hydrochloric acid solutions, 2-Ethyl-2-imidazoline derivatives are particularly effective, with chloride-substituted compounds showing superior performance (Zhang et al., 2015).
It's a potent drug for treating hypertension and shows a high affinity for alpha 2-adrenoceptors (Biedermann et al., 1986).
2-Ethyl-2-imidazoline shows potential as an antidepressant agent due to its selective antagonism of alpha 2-adrenoceptors (Caroon et al., 1982).
It's identified as a minor conversion product of ethylenethiourea in seedlings of cucumber and wheat (Vonk & Sijpesteijn, 1971).
2-Ethyl-2-imidazoline derivatives have antihypertensive effects and can reduce mean arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).
It has anti-inflammatory activity when prepared from 2-amino- and 4-aminopyrimidines (Abignente, Arena, & de Caprariis, 1976).
Imidazoline is a good corrosion inhibitor at various concentrations, promoting coordination with the metal surface (Cruz et al., 2004).
The ethylene bridge in 2-phenylethylimidazoline analogues plays a key role in modulating I1- and I2-IBS selectivity (Gentili et al., 2003).
Its low concentrations in crude oils can be estimated, aiding in the understanding of industrial imidazoline synthesis and oilfield operations monitoring (McCormack et al., 2002).
2-Ethyl-2-imidazoline's anti-inflammatory activity is also notable in other studies (Abignente et al., 1976).
Its radioprotective activity has been evaluated in studies involving sila- and germa-dithioacetals derived from N-substituted 2-[1-(1-naphthyl)ethyl]-2-imidazoline (Célariès et al., 2003).
It shows potent hypoglycemic activity (Ishikawa, 1980).
A mild, green, and efficient method for synthesizing 2-imidazolines from aldehydes has been established (Bai et al., 2011).
Its inhibition properties and adsorption behavior on AA5052 in HCl solution have been studied (He et al., 2014).
It inhibits mild steel corrosion in hydrochloric acid, with efficiency increasing at higher concentrations (Zhang et al., 2015).
QSI, an imidazoline-based corrosion inhibitor, shows mixed type behavior but fair inhibition efficiency in carbon steel in acidizing environments (Solomon et al., 2020).
Microwave irradiation in solvent-free conditions allows for high-yield synthesis of 2-imidazolines and imidazoles in short reaction times (Hoz et al., 2006).
Mechanism of Action
While the specific mechanism of action for 2-Ethyl-2-imidazoline is not explicitly mentioned in the search results, imidazoline compounds are known to play important roles in various biological processes . For example, they act in catalysis in enzymatic processes and are used in the development of new drugs .
Safety and Hazards
Future Directions
Imidazoline receptors represent an emerging drug target for the treatment of neurological disorders such as pain and stroke . The interest and importance of imidazoline-containing analogs in the field of medicinal chemistry is remarkable . Therefore, more research attention is needed to translate preclinical findings to pharmacotherapies .
properties
IUPAC Name |
2-ethyl-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKCFBHJFNUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239233 | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-imidazoline | |
CAS RN |
930-52-9 | |
Record name | 2-Ethylimidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-2-imidazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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